N,1-Dimethyl-N-phenyl-1H-indol-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,1-dimethyl-N-phenylindol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-17-12-16(14-10-6-7-11-15(14)17)18(2)13-8-4-3-5-9-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODMFEPJESDXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of N,1 Dimethyl N Phenyl 1h Indol 3 Amine S Molecular Interactions
Detailed Reaction Mechanisms for N,1-Dimethyl-N-phenyl-1H-indol-3-amine as a Reactant or Intermediate
While specific literature detailing the reaction mechanisms of this compound as a reactant or intermediate is not abundant, the reactivity of the indole (B1671886) scaffold, particularly at the C3 position, allows for postulation of its involvement in various organic transformations. The synthesis of related 3-aminoindole derivatives often involves the functionalization of the indole core.
One common approach to synthesizing 3-aminoindoles is through the Mannich reaction, where an indole is treated with formaldehyde (B43269) and a secondary amine. In the context of this compound, its synthesis could potentially be achieved through the N-methylation of 1-methyl-N-phenyl-1H-indol-3-amine or through a direct three-component reaction. scirp.org
The indole nucleus can act as a nucleophile, with the C3 position being the most electron-rich and susceptible to electrophilic attack. The presence of the dimethylamino and phenyl groups on the C3-amine and the methyl group on the indole nitrogen can influence the reactivity of the indole ring. For instance, the N-methyl group can enhance the nucleophilicity of the indole ring compared to an N-H indole.
As an intermediate, 3-substituted indoles can generate reactive species like alkylideneindoleninium ions, which can then be trapped by various nucleophiles to create a diverse array of 3-indolyl derivatives. researchgate.net The formation of such intermediates is often facilitated by acid or base catalysis. researchgate.net For instance, the elimination of a leaving group from the C3 position can lead to the formation of an alkylideneindolenine intermediate, which is a key step in many synthetic routes. researchgate.net
A plausible synthetic route to a related compound, 1H-3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole, starts from 2-iodoaniline (B362364) and involves a Sonogashira cross-coupling, a protection step, and a palladium-catalyzed reaction to form a key intermediate. mdpi.com This intermediate then undergoes condensation with an amine and subsequent reduction to yield the final product. mdpi.com This multi-step synthesis highlights the versatility of indole precursors in building complex molecules.
The following table summarizes some general reaction types involving indole derivatives that could be applicable to this compound.
| Reaction Type | Reagents and Conditions | Product Type | Potential Intermediate | Reference(s) |
| N-Alkylation | Alkyl halide, Base (e.g., KOH) in DMF | N-alkylated indole | Indole anion | nih.gov |
| C3-Functionalization (Mannich-type) | Aldehyde, Secondary amine | 3-Aminomethyl indole | Iminium ion | scirp.org |
| C3-Functionalization (Friedel-Crafts) | Electrophile, Lewis/Brønsted acid | 3-Substituted indole | Sigma complex | researchgate.net |
| Cyclization Reactions | Various (e.g., intramolecular) | Fused indole systems | Various | nih.govnih.gov |
| Cross-Coupling Reactions | Aryl halide, Palladium catalyst | Arylated indole | Organopalladium species | mdpi.com |
Ligand-Receptor Binding Mechanisms at a Molecular Level (In Vitro Studies)
Direct in vitro studies on the ligand-receptor binding of this compound are not readily found in the reviewed literature. However, the indole scaffold is a common motif in ligands for various receptors, and studies on related compounds can provide insights into potential binding mechanisms. For instance, indole derivatives have been investigated as ligands for dopamine (B1211576) receptors and trace amine-associated receptor 1 (TAAR1). nih.govmdpi.comresearchgate.net
The binding of a ligand to a receptor is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specific substituents on the indole ring and the side chain of this compound would dictate its binding affinity and selectivity for a particular receptor.
For example, in a study of TAAR1 agonists, a 4-(2-aminoethyl)piperidine core, which can be considered a bioisostere of the ethylamine (B1201723) side chain of some tryptamines, was found to be a key feature for receptor modulation. mdpi.com The N-phenyl group in this compound could engage in π-π stacking interactions with aromatic residues in the receptor's binding pocket. The dimethylamino group can act as a hydrogen bond acceptor or be involved in electrostatic interactions.
Molecular modeling and docking studies are often employed to predict the binding mode of ligands. Such studies on related indole derivatives have shown that the indole nitrogen can act as a hydrogen bond donor, while the aromatic system can participate in hydrophobic and aromatic interactions.
The following table summarizes key interactions observed for related indole-based ligands with their respective receptors.
| Ligand Class | Receptor Target | Key Interactions Observed (Inferred) | Reference(s) |
| Indole-based carboxamides | Dopamine D3 Receptor | Hydrogen bonding, hydrophobic interactions | researchgate.net |
| Piperidine-based carboxamides | TAAR1 | Dose-dependent activation, interaction with binding pocket | nih.govmdpi.com |
| N-phenyl-1H-indazole-carboxamides | Not specified | Antiproliferative activity suggests interaction with cellular targets | researchgate.net |
Enzyme-Substrate/Inhibitor Interaction Mechanisms (In Vitro Biochemical Systems)
There is a lack of specific in vitro biochemical studies on this compound as an enzyme substrate or inhibitor. However, the indole structure is present in many natural and synthetic molecules that interact with enzymes. For example, indole derivatives have been studied as inhibitors of enzymes like acetylcholinesterase (AChE) and BACE1, which are implicated in Alzheimer's disease. nih.gov
In such inhibitory interactions, the indole scaffold can fit into the active site or an allosteric site of the enzyme. The substituents on the indole ring play a crucial role in determining the potency and selectivity of inhibition. For instance, in a study of indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives as dual AChE/BACE1 inhibitors, the N-benzyl indole moiety was hypothesized to bind to the peripheral anionic site (PAS) of AChE. nih.gov The guanidine (B92328) group was proposed to form hydrogen bonds with key amino acid residues in the catalytic sites of both enzymes. nih.gov
The N-phenyl group of this compound could also participate in hydrophobic interactions within an enzyme's active site. The dimethylamino group could be involved in hydrogen bonding or electrostatic interactions with amino acid residues.
The following table presents data on the enzymatic inhibition by related indole derivatives.
Allosteric Modulation and Conformational Dynamics of this compound in Biological Contexts (In Vitro)
Information regarding the allosteric modulation and conformational dynamics of this compound is not directly available. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, leading to a change in the protein's conformation and function. nih.govnih.govresearchgate.netelsevierpure.com
Studies on other indole-containing molecules have demonstrated their potential as allosteric modulators. For example, a synthetic indole derivative, ZCZ011, has been characterized as a positive allosteric modulator (PAM) of the cannabinoid type 1 (CB1) receptor. nih.govresearchgate.net Another study reported on the positive allosteric modulation of indoleamine 2,3-dioxygenase 1 (IDO1) by N-acetylserotonin, a metabolite of the serotonin (B10506) pathway. nih.gov
The conformational flexibility of this compound would be influenced by the rotation around the C3-N bond and the N-phenyl bond. The preferred conformation in a biological environment would be the one that maximizes favorable interactions with the binding site. Computational methods, such as molecular dynamics simulations, could be used to explore the conformational landscape of this molecule and its potential interactions with allosteric sites on biological targets.
Chemo- and Biocatalytic Transformations Involving this compound
Specific chemo- and biocatalytic transformations involving this compound have not been extensively documented. However, the indole scaffold is amenable to a variety of catalytic transformations.
Chemo-catalysis:
Transition metal catalysts, such as palladium and rhodium, are widely used for the functionalization of indoles. mdpi.comnih.gov For example, rhodium-catalyzed oxidative annulation of 2-arylindoles with alkenes or alkynes has been reported to proceed via C-H activation. nih.gov A plausible mechanism involves the coordination of the indole nitrogen to the rhodium center, followed by ortho-C-H activation to form a rhodacycle intermediate. nih.gov While this example involves a 2-phenylindole, similar principles could apply to the functionalization of the phenyl ring of this compound.
Bio-catalysis:
Biocatalysis offers an environmentally friendly approach to chemical synthesis. While no specific biocatalytic transformations of this compound are reported, enzymes are known to act on indole derivatives. For instance, some bacteria can transform indole into indigo.
The following table provides examples of catalytic transformations of related indole compounds.
| Transformation Type | Catalyst | Substrate Class | Product Class | Reference(s) |
| Oxidative Annulation | Rhodium complex | 2-Arylindoles | Indole-fused heterocycles | nih.gov |
| Cross-Coupling | Palladium complex | 2-Iodoaniline | 2-Phenylindole derivative | mdpi.com |
| Eschenmoser Coupling | None (thioamide mediated) | 3-Bromooxindoles | 3-[Amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones | nih.govbeilstein-journals.org |
Structure Activity Relationship Sar and Molecular Design Principles for N,1 Dimethyl N Phenyl 1h Indol 3 Amine Analogs in Research
Elucidation of Key Structural Features for Modulating Biochemical Activity (In Vitro)
The biochemical activity of analogs based on the N,1-Dimethyl-N-phenyl-1H-indol-3-amine core is highly dependent on the nature and position of various substituents. In vitro studies on related indole (B1671886) derivatives have illuminated several key structural features that can be systematically modified to tune activity. These modifications typically target the indole ring, the N1-position, the 3-position amine, and the N-phenyl group.
Indole Ring Substitution: Modifications on the indole nucleus can significantly impact activity. The introduction of electron-withdrawing or electron-donating groups at various positions (e.g., 5- or 6-position) can alter the electronic properties of the entire molecule, influencing its interaction with biological targets.
N1-Position Alkylation: The methyl group at the N1-position of the indole is a critical feature. Research on related N-phenylindole derivatives has shown that introducing bulkier hydrophobic groups at this position can affect binding, sometimes negatively, by altering the molecule's fit within a target's binding pocket. nih.gov Conversely, in other contexts, hydrophobic groups at the N-atom of the indole moiety have been found to be indispensable for improving inhibitory potency. researchgate.net
3-Position Amine and N-Phenyl Group: The N,N-disubstituted amine at the 3-position is a key determinant of the molecule's properties. The nature of the substituents on the nitrogen atom—in this case, a methyl and a phenyl group—is crucial. SAR studies on similar indol-3-yl amides suggest that the meta- and para-positions of the N-phenyl ring are amenable to structural modifications, such as the introduction of halides or alkyl substituents, to enhance potency. nih.gov
The following table summarizes the general effects of substituting different parts of a core indole structure, based on findings from related compound series.
| Structural Region Modified | Type of Modification | General Impact on In Vitro Activity |
| Indole Ring | Introduction of electron-withdrawing or -donating groups | Modulates electronic properties and binding affinity. |
| N1-Position | Variation of alkyl or aryl substituents | Affects hydrophobicity and steric fit in binding sites. nih.gov |
| 3-Position Linker | Alteration of the amine linkage | Can influence bond angles and flexibility. |
| N-Phenyl Group | Substitution at para-, meta-, or ortho-positions | Fine-tunes potency and selectivity; para-position substituents are often found to be optimal. nih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their physicochemical properties. nih.gov For classes of compounds like indole derivatives, 2D-QSAR models can be developed to identify the most promising candidates for synthesis and further in vitro testing. nih.gov
A typical QSAR study for this compound analogs would involve compiling a dataset of synthesized compounds with their corresponding measured biochemical activities (e.g., IC₅₀ values). Various molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each analog. These descriptors can include:
Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the electronic aspects of the molecule.
Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.
Topological Descriptors: Which describe the connectivity and branching of the atoms.
Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.gov Such a model can provide insights into which properties are most important for activity and can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. For instance, a QSAR model might reveal that higher hydrophobicity on the N-phenyl ring and a specific electronic character on the indole core are predictive of enhanced activity.
Impact of Stereochemistry and Conformational Flexibility on Molecular Interactions
The three-dimensional structure of a molecule is critical for its interaction with biological macromolecules. For analogs of this compound, both stereochemistry and conformational flexibility play significant roles.
Stereochemistry: The introduction of chiral centers into the molecular scaffold can lead to enantiomers or diastereomers with markedly different biological activities. For example, research on related tetrahydro-γ-carbolines, which share an indole core, revealed that enantiomerically pure compounds can possess significantly better efficacy and potency compared to their racemic mixtures. acs.org If modifications to the this compound scaffold introduce stereocenters, the separation and individual testing of stereoisomers would be essential to identify the more active form.
Conformational Flexibility: The this compound molecule possesses several rotatable bonds, particularly around the C3-N bond and the N-phenyl bond. This flexibility allows the molecule to adopt various conformations in solution. The biologically active conformation is the specific shape the molecule adopts when it binds to its target. Non-covalent interactions, such as n→π* interactions between a lone pair on a nitrogen or oxygen atom and a nearby aromatic ring, can stabilize specific folded conformations. nih.gov Understanding these conformational preferences is key, as they dictate how well the molecule fits into a binding site and can influence its activity. nih.gov Computational studies can be used to explore the conformational landscape and identify low-energy, stable conformations that are likely to be relevant for biological interactions.
Design Strategies for Enhanced Specificity and Selectivity in this compound Probes
A key goal in molecular design is to create probes that interact with a single biological target, or a specific subtype of targets, with high selectivity. This minimizes off-target effects and allows for more precise interrogation of biological systems. For this compound analogs, several strategies can be employed to enhance specificity and selectivity.
One common approach is structure-guided design . If the three-dimensional structure of the biological target is known (e.g., through X-ray crystallography), molecular docking simulations can be used to predict how analogs will bind. nih.gov This allows for the rational design of modifications that improve interactions with specific amino acid residues in the target's binding site while avoiding interactions that could lead to binding at other sites. For example, adding a hydrogen bond donor or acceptor to a specific position on the N-phenyl ring could form a key interaction with the desired target but not with closely related off-targets.
Another strategy involves the development of fluorescent probes . By attaching a fluorophore to the this compound scaffold, it is possible to create a tool for visualizing the target in biological systems. The design of such probes often relies on reaction-based mechanisms where the probe's fluorescence is "turned on" or shifted upon selective reaction with the target. rsc.org Strategies for achieving selectivity include leveraging unique reactivity or creating specific recognition motifs within the probe's structure. rsc.orgresearchgate.net
Scaffold Diversity and Bioisosteric Replacements in this compound Inspired Research
While optimizing substituents on a given scaffold is a powerful strategy, sometimes more significant changes are needed to improve properties like potency, selectivity, or metabolic stability. This is where scaffold diversity and bioisosteric replacements become important. nih.gov
Scaffold Hopping: This strategy involves replacing the central indole core with a different heterocyclic system that maintains a similar three-dimensional arrangement of key functional groups. nih.gov The goal is to discover new chemical classes that retain the desired biological activity but may have improved properties, such as better synthetic accessibility or novel intellectual property space. For a molecule like this compound, potential scaffold hops could include replacing the indole with an indazole, benzimidazole, or other bicyclic heteroaromatics.
Bioisosteric Replacements: Bioisosteres are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects. nih.gov This strategy involves swapping a specific part of the molecule with a known bioisostere. For example, a phenyl ring could be replaced with a thiophene or pyridine ring to explore different electronic and steric properties while maintaining aromatic character. In the context of this compound analogs, a classic bioisosteric replacement might involve changing a key functional group to modulate its properties.
| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Phenyl Ring | Thiophene, Pyridine, Pyrazole | Alter electronics, improve solubility, explore new interactions. nih.gov |
| Methyl Group (-CH₃) | Halogen (e.g., -Cl), Trifluoromethyl (-CF₃) | Modify lipophilicity and electronic character. |
| Amine Linker (-N(CH₃)-) | Amide (-C(O)N-), Ether (-O-) | Change hydrogen bonding capacity and conformational rigidity. nih.gov |
These advanced design principles—from fine-tuning substituents to completely replacing the molecular core—are integral to the ongoing research and development of novel chemical probes inspired by the this compound structure. nih.gov
Advanced Analytical Methodologies for Research on N,1 Dimethyl N Phenyl 1h Indol 3 Amine
High-Resolution Chromatography for Separation and Purity Assessment in Research Samples
High-resolution chromatography is fundamental in the study of N,1-Dimethyl-N-phenyl-1H-indol-3-amine, ensuring the separation of the compound from reaction mixtures and the accurate assessment of its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal techniques.
In research involving indole (B1671886) derivatives, GC analysis is frequently used to determine the conversion rates and purity of products. rsc.org A typical setup for related compounds involves an Agilent 7890A instrument equipped with an Agilent 19091J-413 column (30 m × 320 μm × 0.25 μm), using nitrogen as the carrier gas and a Flame Ionization Detector (FID). rsc.org
For HPLC, particularly for preparative purposes to isolate pure compounds, a column such as the XDB-C18 (9.6 mm × 250 mm) is often employed with a mobile phase consisting of a methanol/water gradient. rsc.org For analytical purposes, reverse-phase (RP) HPLC methods are common for amine-containing compounds. sielc.com A method for a related compound, 1H-Indole-3-methanamine, N,N-dimethyl- (gramine), utilizes a Newcrom R1 HPLC column with a mobile phase of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry, formic acid is typically substituted for phosphoric acid. sielc.com The development of HPLC methods for secondary amines like dimethylamine (B145610) (DMA) often involves pre-column derivatization to enhance detection, for instance, using 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) with fluorescence detection. mdpi.com
Table 1: Illustrative Chromatographic Conditions for Analysis of Indole Derivatives
| Parameter | Gas Chromatography (GC) rsc.org | High-Performance Liquid Chromatography (HPLC) rsc.orgsielc.com |
|---|---|---|
| Instrument | Agilent 7890A or similar | Standard HPLC/UPLC system |
| Column | Agilent 19091J-413 (30 m × 320 μm × 0.25 μm) | Preparative: XDB-C18 (9.6 mm × 250 mm); Analytical: Newcrom R1 |
| Mobile Phase | Carrier Gas: N₂ | Methanol/Water or Acetonitrile/Water with acid modifier (e.g., H₃PO₄ or HCOOH) |
| Detector | Flame Ionization Detector (FID) | UV or Fluorescence Detector (FLD) |
Advanced Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, UV-Vis, IR, X-ray) for Structural Elucidation in Research
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure in solution. For related N-methylated indole compounds, spectra are typically recorded on a 500 MHz spectrometer in a solvent like deuterated chloroform (B151607) (CDCl₃). rsc.org The chemical shifts (δ) are reported in parts per million (ppm).
For a compound like 2,3-dimethyl-1H-indole, characteristic ¹H NMR signals include aromatic protons in the range of δ 7.17-7.60 ppm and methyl protons at δ 2.29 and 2.38 ppm. rsc.org The corresponding ¹³C NMR shows aromatic carbons between δ 110.20-135.32 ppm and methyl carbons at δ 8.60 and 11.63 ppm. rsc.org For N-substituted indoles, the N-methyl group typically appears around 3.7-3.8 ppm in the ¹H NMR spectrum. researchgate.net The chemical shifts of protons on the indole ring are influenced by the solvent and substitution pattern. ipb.pt
Table 2: Representative NMR Data for a Related Indole Structure (2,3-Dimethyl-1H-indole) in CDCl₃ rsc.org
| Nucleus | Chemical Shift (δ, ppm) |
|---|---|
| ¹H NMR | 7.60 (s, 1H), 7.55 (d, 1H), 7.29-7.26 (m, 1H), 7.17 (dq, 2H), 2.38 (s, 3H), 2.29 (s, 3H) |
| ¹³C NMR | 135.32, 130.82, 129.56, 121.02, 119.14, 118.08, 110.20, 107.20, 11.63, 8.60 |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For indole derivatives, GC-MS analysis is often performed using electron ionization (EI). rsc.org The mass spectra of amines are characterized by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org A dominant fragmentation pathway for amines is alpha-cleavage, which results in a resonance-stabilized nitrogen-containing cation. libretexts.orgnist.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. Simple alkyl amines absorb around 200 nm, which is of limited utility. libretexts.org However, in aryl amines and indole derivatives, the interaction of the nitrogen lone pair with the aromatic π-system shifts the absorption to longer wavelengths. libretexts.org Natural indole exhibits a λmax around 270 nm. acs.org N-methylation of the indole ring can cause a slight bathochromic (red) shift in the absorption maxima. dergipark.org.tr For example, the λmax for 1-methylindole (B147185) is observed at approximately 280-290 nm. researchgate.netacs.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of amines show characteristic absorptions. libretexts.org For tertiary amines like this compound, the characteristic N-H stretching bands seen in primary and secondary amines (3300-3500 cm⁻¹) will be absent. libretexts.org Key absorptions would include C-N stretching vibrations, C-H stretching from the methyl and aromatic groups, and aromatic C=C bending frequencies. An IR spectrum for a structurally related compound, 1-Indanamine, n,n-dimethyl-3-phenyl-, hydrochloride, shows prominent peaks in the 2400-3000 cm⁻¹ region (amine salt N-H stretch) and the 1400-1600 cm⁻¹ region (aromatic ring vibrations). nist.gov
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
For instance, the X-ray analysis of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole revealed its crystal system, space group, and unit cell parameters. mdpi.com Such studies also elucidate intermolecular interactions, like π-π stacking, which are confirmed through analyses of the Hirshfeld surfaces, shape index, and curvedness. mdpi.com These interactions are crucial for understanding the solid-state packing and physical properties of the compound.
Table 3: Example Crystal Data for a Complex Indole Derivative mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
Electrochemical Methods for Redox Behavior Analysis in Research Contexts
Electrochemical methods, such as cyclic voltammetry, are used to investigate the redox properties of this compound. These techniques can determine oxidation and reduction potentials, providing insight into the molecule's electronic behavior and potential for participating in electron transfer reactions.
The electrochemical oxidation of amines is a well-studied process. mdpi.com The nitrogen atom's lone pair of electrons makes it relatively easy to oxidize. mdpi.com In research on related compounds, electrochemical synthesis is performed in an undivided cell, often using a combination of a magnesium sacrificial anode and a platinum or carbon working electrode. nih.govresearchgate.net The electrochemical oxidation of N,N-dimethylaniline derivatives in acetonitrile can lead to various products, including dimerized species or products of nucleophilic substitution, depending on the reaction conditions. mdpi.com The oxidation potentials of indole derivatives are typically irreversible and occur around +1.0 V versus a saturated calomel (B162337) electrode (SCE). acs.org These studies are crucial for understanding potential metabolic pathways and for the rational design of novel synthetic routes. nih.gov
Hyphenated Techniques and Automation in this compound Research
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools in the analysis of complex mixtures containing this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a routinely used hyphenated technique. It combines the excellent separation capabilities of GC with the sensitive and specific detection of MS, allowing for the confident identification of the compound and its related impurities in a single analysis. rsc.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are even more versatile, particularly for less volatile or thermally labile compounds. nih.gov These methods are central to metabolomics and pharmacokinetic studies. scispace.comnih.gov For instance, a comprehensive LC-MS/MS method has been developed for the analysis of 74 nitrogen-related plant metabolites, including methylated amines, by combining hydrophilic interaction liquid chromatography (HILIC) and reversed-phase (RP) separation with tandem mass spectrometry. nih.gov Such powerful analytical tools are essential for tracing the fate of compounds like this compound in biological systems or complex chemical matrices.
Automation in these analytical workflows enhances throughput and reproducibility, which is critical in research areas like library synthesis and screening.
Potential Applications and Future Directions in Academic Research on N,1 Dimethyl N Phenyl 1h Indol 3 Amine
N,1-Dimethyl-N-phenyl-1H-indol-3-amine as a Chemical Probe for Fundamental Biochemical Pathways
There is no available scientific literature detailing the use of this compound as a chemical probe to investigate fundamental biochemical pathways. For a compound to be utilized as a chemical probe, it typically requires characterization of its selectivity, potency, and mechanism of action in a relevant biological context. Such studies for this compound have not been identified in a thorough search of academic and research databases.
Development of this compound Analogs as Research Tools for Target Identification and Validation
The development and application of analogs of a parent compound are contingent on the parent compound showing some form of biological activity or utility. As there is no published research on the biological targets or effects of this compound, there are consequently no studies available that describe the synthesis or use of its analogs for target identification and validation. The foundational data required to initiate such medicinal chemistry efforts are not present in the public domain.
Integration into Chemical Biology Studies and Molecular Tool Development
The integration of a molecule into chemical biology studies as a molecular tool necessitates a well-understood biological activity or a specific interaction that can be exploited for research purposes. No such studies or characterizations for this compound are documented. Therefore, its application in areas such as activity-based protein profiling, imaging, or as a component of more complex molecular tools has not been reported.
Exploration of this compound in Materials Science and Organic Electronics (Non-Biological Applications)
While indole (B1671886) derivatives, as a class, are investigated in materials science and organic electronics for their electronic and photophysical properties, there are no specific studies that report on the exploration or application of this compound in these fields. Research into its potential use in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in novel polymers is not found in the existing scientific literature.
Challenges, Emerging Methodologies, and Interdisciplinary Perspectives in this compound Research
Given the absence of a discernible body of research on this compound, it is not possible to identify specific challenges, emerging methodologies, or interdisciplinary perspectives related to its study. The primary challenge appears to be the lack of initial research into its fundamental chemical and biological properties, which would be a prerequisite for more advanced and interdisciplinary investigations.
Q & A
Basic: What synthetic methodologies are recommended for preparing N,1-Dimethyl-N-phenyl-1H-indol-3-amine?
Answer:
The compound can be synthesized via Mannich-type reactions involving indole derivatives, dimethylamine, and formaldehyde under controlled conditions. A general protocol includes:
Reaction setup : Combine 1H-indol-3-amine with dimethylamine hydrochloride and paraformaldehyde in a polar aprotic solvent (e.g., DMF or THF).
Catalysis : Use mild acid catalysis (e.g., acetic acid) to facilitate imine formation and subsequent alkylation.
Purification : Isolate the product via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
Note : Optimize reaction time (typically 12–24 hrs) and temperature (60–80°C) to minimize byproducts like N-alkylated isomers.
Basic: How should researchers characterize this compound spectroscopically?
Answer:
Use a multi-technique approach :
- FTIR : Confirm the presence of N–H stretches (indole NH, ~3400 cm⁻¹) and absence of unreacted amine groups.
- NMR :
- ¹H NMR : Identify indolic proton signals (δ 7.0–7.5 ppm), dimethylamino protons (δ 2.3–2.8 ppm), and aromatic protons from the phenyl group (δ 6.8–7.3 ppm).
- ¹³C NMR : Verify methyl groups (δ 35–45 ppm) and quaternary carbons in the indole ring (δ 120–135 ppm).
- Mass spectrometry : Confirm molecular ion peak at m/z 236.31 (C₁₆H₁₆N₂⁺) with ESI+ or EI ionization .
Basic: What safety protocols are critical for handling this compound?
Answer:
Refer to GHS hazard classifications :
- H302 (Harmful if swallowed): Use fume hoods and avoid ingestion.
- H315/H319 (Skin/eye irritation): Wear nitrile gloves and safety goggles.
- H335 (Respiratory tract irritation): Use respiratory protection in powder-handling scenarios.
First aid : For exposure, rinse skin/eyes with water for 15+ mins and seek medical attention. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced: How can researchers resolve contradictions in purity data between suppliers?
Answer:
Discrepancies often arise from analytical method variability or residual solvents. Mitigate via:
Cross-validation : Compare HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR integration.
Elemental analysis : Verify C, H, N content (theoretical: C 81.32%, H 6.83%, N 11.85%).
Batch testing : Request certificates of analysis (CoA) with detailed impurity profiles (e.g., unreacted indole or dimethylamine derivatives) .
Advanced: What computational approaches are suitable for modeling its electronic properties?
Answer:
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p) basis set) to:
Predict HOMO-LUMO gaps for reactivity studies.
Simulate UV-Vis spectra (TD-DFT) and compare with experimental λmax values.
Analyze charge distribution on the indole N and phenyl ring to guide derivatization strategies .
Advanced: How to confirm its crystal structure for patent or publication purposes?
Answer:
Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane).
Refinement : Use SHELXL for structure solution and validation (R-factor < 0.05).
Deposition : Submit CIF files to the Cambridge Structural Database (CSD) for public access .
Advanced: How to design structure-activity relationship (SAR) studies for related indole derivatives?
Answer:
Substituent variation : Synthesize analogs with halogen (F, Cl) or electron-withdrawing groups (NO₂) at the phenyl or indole positions.
Biological assays : Test against target receptors (e.g., serotonin receptors) using radioligand binding assays.
Data analysis : Correlate logP (measured via shake-flask method) with activity using multivariate regression .
Advanced: What strategies mitigate instability during long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
